molecular formula C9H8BrN B2770435 6-Bromo-2-methylindolizine CAS No. 1541744-91-5

6-Bromo-2-methylindolizine

Cat. No. B2770435
CAS RN: 1541744-91-5
M. Wt: 210.074
InChI Key: HHCNEOLXSWRNFA-UHFFFAOYSA-N
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Description

6-Bromo-2-methylindolizine is a chemical compound with the CAS Number: 1541744-91-5 . It has a molecular weight of 210.07 .


Synthesis Analysis

The synthesis of indolizines, including 6-Bromo-2-methylindolizine, has been a topic of research in recent years . The straightforward synthesis of indolizines based on classical methodologies such as Scholtz or Chichibabin reactions has overshadowed numerous new strategies that have been revealed especially within the last ten years . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g. transition metal-catalyzed reactions and approaches based on oxidative coupling .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-methylindolizine is characterized by a molecular weight of 210.07 . More detailed structural analysis would require specific experimental data or computational modeling.


Chemical Reactions Analysis

Indolizine derivatives, including 6-Bromo-2-methylindolizine, have been the subject of various chemical reactions studies . These studies have explored different biological activities such as central nervous system depressant, analgesic and anti-inflammatory, anticancer, antibacterial, antioxidant, and larvicidal and anti-HIV .


Physical And Chemical Properties Analysis

6-Bromo-2-methylindolizine has a molecular weight of 210.07 . Detailed information about its physical and chemical properties such as melting point, boiling point, and density would require specific experimental data or resources .

Scientific Research Applications

Pharmacological and Chemical Properties of Similar Compounds

Research into similar heterocyclic compounds and brominated molecules has shown a range of pharmacological and chemical properties that could be relevant to the study of 6-Bromo-2-methylindolizine. For instance, pyrazine derivatives, which share structural similarities with indolizine compounds, have been recognized for their diverse pharmacological effects. These effects include antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral activities (Ferreira & Kaiser, 2012). This suggests that 6-Bromo-2-methylindolizine could potentially possess similar pharmacological properties, warranting further investigation into its bioactivity.

Toxicological Studies and Environmental Impact

The environmental impact and toxicological profiles of brominated compounds, such as 2,4,6-tribromophenol, have been extensively studied, revealing their ubiquitous presence in the environment and various toxicokinetic and toxicodynamic aspects (Koch & Sures, 2018). These studies emphasize the importance of understanding the environmental fate and biological effects of brominated organic molecules, including 6-Bromo-2-methylindolizine, to assess their safety and potential ecological risks.

Application Through Drip Irrigation Systems

In agricultural research, alternative fumigants to methyl bromide, including brominated compounds, have been applied through drip irrigation systems to control soil pests and diseases in crops like strawberries (Ajwa et al., 2002). This innovative application method highlights the potential for 6-Bromo-2-methylindolizine to be explored for agricultural uses, particularly as a pest control agent, if its toxicological profile and effectiveness as a fumigant are established.

Safety And Hazards

The safety data sheet for 6-Bromo-2-methylindolizine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions of research on 6-Bromo-2-methylindolizine and other indolizine derivatives are promising. Recent advances in the synthesis of indolizines and their π-expanded analogues have opened up new possibilities for the development of novel compounds with diverse biological activities . Furthermore, different indolizine derivatives are currently in clinical trials .

properties

IUPAC Name

6-bromo-2-methylindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-7-4-9-3-2-8(10)6-11(9)5-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCNEOLXSWRNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methylindolizine

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